Crocin

Description

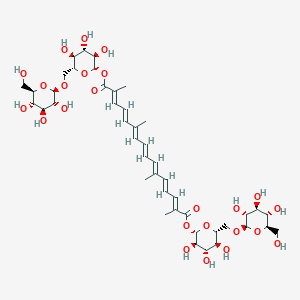

This compound-1 is a diester that is crocetin in which both of the carboxy groups have been converted to their gentiobiosyl esters. It is one of the water-soluble yellow-red pigments of saffron and is used as a spice for flavouring and colouring food. Note that in India, the term 'this compound' is also used by GlaxoSmithKline as a brand-name for paracetamol. It has a role as an antioxidant, a food colouring, a plant metabolite and a histological dye. It is a diester, a disaccharide derivative and a diterpenoid. It derives from a beta-D-gentiobiosyl crocetin and a gentiobiose.

This compound has been investigated for the treatment of Hyperglycemia, Metabolic Syndrome, Hypertriglyceridemia, and Hypercholesterolemia.

Structure

2D Structure

Properties

IUPAC Name |

bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H64O24/c1-19(11-7-13-21(3)39(59)67-43-37(57)33(53)29(49)25(65-43)17-61-41-35(55)31(51)27(47)23(15-45)63-41)9-5-6-10-20(2)12-8-14-22(4)40(60)68-44-38(58)34(54)30(50)26(66-44)18-62-42-36(56)32(52)28(48)24(16-46)64-42/h5-14,23-38,41-58H,15-18H2,1-4H3/b6-5+,11-7+,12-8+,19-9+,20-10+,21-13+,22-14+/t23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,41-,42-,43+,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBIKDIMAPSUBY-RTJKDTQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O[C@@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)O)CO[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)CO)/C)/C)/C=C/C=C(/C(=O)O[C@@H]3O[C@@H]([C@H]([C@@H]([C@H]3O)O)O)CO[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)CO)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H64O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046172 | |

| Record name | Crocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

977.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Crocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in hot water, giving an orange-colored solution /Di-gentiobiose ester/, Sparingly soluble in absolute alcohol, ether, other organic solvents /Di-gentiobiose ester/ | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

...the Fluka product was not a pure alpha-crocin sample; five other types of crocins in addition to an unknown impurity were seen in its chromatogram. | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid /Di-gentiobiose ester/, Hydrated brownish-red needles from methanol /Di-gentiobiose ester/ | |

CAS No. |

42553-65-1, 39465-00-4, 94238-00-3 | |

| Record name | Crocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42553-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039465004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042553651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gardenia Yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094238003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Crocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crocin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877GWI46C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Crocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 °C (effervescence) /Di-gentiobiose ester/, 186 °C | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Crocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

crocin mechanism of action in neuroprotection

An In-depth Technical Guide on the Core Neuroprotective Mechanisms of Crocin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a water-soluble carotenoid and a primary active constituent of saffron (Crocus sativus L.), has demonstrated significant neuroprotective properties across a range of preclinical models of neurological disorders. Its therapeutic potential stems from a multifactorial mechanism of action, primarily centered on the attenuation of oxidative stress, inhibition of apoptosis, and modulation of neuroinflammatory responses. This technical guide provides a detailed examination of the core molecular signaling pathways influenced by this compound, presents quantitative data from key studies, outlines detailed experimental protocols for investigating its effects, and includes visualizations of the critical pathways and workflows to support further research and development.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through three primary, interconnected mechanisms:

-

Attenuation of Oxidative Stress: this compound mitigates neuronal damage caused by reactive oxygen species (ROS) by enhancing the endogenous antioxidant defense system.

-

Modulation of Neuroinflammation: It suppresses the activation of microglia and the subsequent release of pro-inflammatory mediators.[1][2][3]

-

Inhibition of Apoptosis: this compound promotes neuronal survival by interfering with programmed cell death cascades.[1][4][5]

These mechanisms are not mutually exclusive and often involve significant crosstalk between their respective signaling pathways.

Attenuation of Oxidative Stress: The Nrf2/HO-1 Pathway

The cornerstone of this compound's antioxidant effect is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.

This compound facilitates the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant and cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1) and Glutathione Peroxidase (GPx).[8][9][10] This action enhances the cell's capacity to neutralize ROS and reduce lipid peroxidation, a key process in neurodegeneration.[11][12][13]

Quantitative Data: Antioxidant Effects

The table below summarizes key quantitative findings from preclinical studies demonstrating this compound's impact on markers of oxidative stress.

| Parameter | Model System | Toxin/Insult | This compound Treatment | Outcome | Reference |

| MDA Levels | Rat Brain | Chronic Stress | 25, 50 mg/kg | Dose-dependent decrease | [1] |

| SOD Activity | Rat Brain | Chronic Stress | 25, 50 mg/kg | Dose-dependent increase | [1] |

| GSH Levels | Rat Brain | Acute Exercise | 50 mg/kg | Significant increase | [1] |

| ROS Levels | HT22 Cells | L-Glutamate | 1, 5, 10 µM | Significant suppression of ROS accumulation | [4][5] |

| GPx Activity | AD Model Mice | D-gal/AlCl3 | 30 mg/kg/day | Significant increase in cortex & hypothalamus | [5] |

| MDA Content | ICH Model Rats | Autologous Blood | 20, 40 mg/kg | Markedly decreased MDA content | [8] |

Inhibition of Apoptosis: The PI3K/Akt Pathway

This compound promotes neuronal survival by activating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a critical cascade for cell growth and survival.[14][15][16] Activation of Akt leads to the phosphorylation and inhibition of pro-apoptotic proteins, such as Bad, and the activation of anti-apoptotic proteins like Bcl-2.

Furthermore, activated Akt can phosphorylate and activate the mammalian Target of Rapamycin (mTOR), which is also implicated in cell survival.[17][18] This pathway ultimately leads to a decreased Bax/Bcl-2 ratio and reduced activation of executioner caspases (e.g., cleaved Caspase-3), thereby preventing the progression of apoptosis.[1][4]

Quantitative Data: Anti-Apoptotic Effects

| Parameter | Model System | Toxin/Insult | This compound Treatment | Outcome | Reference |

| Bax/Bcl-2 Ratio | AD Model Rats | Beta-amyloid | 50, 100 mg/kg | Dose-dependent decrease | [1] |

| Cleaved Caspase-3 | HT22 Cells | L-Glutamate | 1, 5, 10 µM | Significant decrease in expression | [4][5] |

| p-Akt Expression | HT22 Cells | L-Glutamate | 10 µM | Markedly reversed the reduction in p-Akt | [17] |

| p-mTOR Expression | HT22 Cells | L-Glutamate | 10 µM | Markedly reversed the reduction in p-mTOR | [17] |

| Apoptotic Rate | HT22 Cells | L-Glutamate | 1, 5, 10 µM | Pretreatment reduced apoptotic rate from ~35% to ~15% | [4] |

Modulation of Neuroinflammation: The NF-κB Pathway

Chronic activation of microglial cells is a hallmark of neuroinflammation, contributing to neuronal damage through the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][3] this compound effectively suppresses this process by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2]

In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound prevents the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent production of TNF-α, IL-1β, and inducible nitric oxide synthase (iNOS).[1][2][3]

Quantitative Data: Anti-Inflammatory Effects

| Parameter | Model System | Toxin/Insult | This compound Treatment | Outcome | Reference |

| TNF-α Production | Rat Microglial Cells | LPS | 10, 50, 100 µM | Dose-dependent inhibition | [2][3] |

| IL-1β Production | Rat Microglial Cells | LPS | 10, 50, 100 µM | Dose-dependent inhibition | [2][3] |

| Nitric Oxide (NO) | Rat Microglial Cells | LPS | 10, 50, 100 µM | Dose-dependent inhibition of NO release | [2][3] |

| NF-κB Activation | Rat Microglial Cells | LPS | 100 µM | Effective reduction of LPS-elicited activation | [2][3] |

| IL-6, IL-1β, TNF-α mRNA | AD Model Mice | Aβ₂₅₋₃₅ | 40 mg/kg/day | Significantly suppressed expression | [16][19][20] |

Experimental Protocols

Detailed and reproducible protocols are critical for the consistent evaluation of neuroprotective compounds. Below are representative methodologies for key in vitro experiments.

In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol describes a typical workflow for assessing this compound's ability to protect neuronal cells from an excitotoxic insult. The human neuroblastoma SH-SY5Y cell line is a widely used model in neurobiology research.[21] For neurotoxicity studies, cells are often differentiated into a more mature neuronal phenotype.[22][23][24]

Methodology:

-

Cell Culture and Plating:

-

Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[21]

-

Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

-

Neuronal Differentiation (Optional but Recommended):

-

This compound Pre-treatment:

-

Induction of Neurotoxicity:

-

Without removing the this compound-containing medium, add the neurotoxin. For example, add L-glutamate to a final concentration of 25 mM to induce excitotoxicity.[4]

-

Include control wells: (1) Untreated cells, (2) Toxin-only treated cells, (3) this compound-only treated cells.

-

Incubate for 24 hours.

-

-

Assessment of Cell Viability (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

-

Western Blot Protocol for Key Signaling Proteins

This protocol provides a standard procedure for analyzing the expression levels of proteins such as p-Akt, Nrf2, and NF-κB p65.[25][26][27]

Methodology:

-

Protein Extraction:

-

Culture, differentiate, and treat cells in 6-well plates as described above.

-

After treatment, wash cells twice with ice-cold PBS.

-

Lyse the cells by adding 100 µL of RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[26]

-

Incubate on ice for 20 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load the samples onto a 10-12% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[27]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Nrf2, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like GAPDH or β-actin.

-

Conclusion and Future Directions

This compound presents a compelling profile as a neuroprotective agent, with well-documented efficacy in preclinical models. Its ability to simultaneously target oxidative stress, apoptosis, and neuroinflammation through the modulation of key signaling pathways like Nrf2/HO-1, PI3K/Akt, and NF-κB underscores its potential as a multi-target therapeutic for complex neurodegenerative diseases.[1][14][28]

Future research should focus on several key areas:

-

Pharmacokinetics and Blood-Brain Barrier Penetration: While its metabolite, crocetin, is known to cross the blood-brain barrier, further studies are needed to fully characterize the CNS bioavailability of this compound itself.[16]

-

Clinical Trials: Rigorous, well-controlled clinical trials are necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients with conditions like Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[29]

-

Target Engagement Studies: Utilizing advanced techniques to confirm target engagement in more complex in vivo models will be crucial for optimizing dosing and confirming the mechanism of action in a physiological context.

This guide provides a foundational resource for scientists and researchers dedicated to exploring and harnessing the therapeutic potential of this compound for the treatment of neurological disorders.

References

- 1. The protective effects of this compound in the management of neurodegenerative diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effects of this compound and crocetin in rat brain microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of the neuroprotective effects of this compound via antioxidant activities in HT22 cells and in mice with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Targeting Nrf2/HO-1 signaling by this compound: Role in attenuation of arsenic trioxide-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Alleviates Intracerebral Hemorrhage-Induced Neuronal Ferroptosis by Facilitating Nrf2 Nuclear Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Saffron bioactives this compound, crocetin and safranal: effect on oxidative stress and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound molecular signaling pathways at a glance: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound ameliorates neuroinflammation and cognitive impairment in mice with Alzheimer's disease by activating PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigation of the neuroprotective effects of this compound via antioxidant activities in HT22 cells and in mice with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. e-century.us [e-century.us]

- 19. researchgate.net [researchgate.net]

- 20. This compound ameliorates neuroinflammation and cognitive impairment in mice with Alzheimer's disease by activating PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. accegen.com [accegen.com]

- 22. Refinement of a differentiation protocol using neuroblastoma SH-SY5Y cells for use in neurotoxicology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 25. pubcompare.ai [pubcompare.ai]

- 26. Western Blotting for Neuronal Proteins [protocols.io]

- 27. Western Blot Protocol | Proteintech Group [ptglab.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crocin and Crocetin Biosynthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biosynthetic pathways leading to the formation of crocetin and its glycosylated derivatives, crocins. These apocarotenoids, responsible for the vibrant color of saffron (Crocus sativus) and found in other plants like Gardenia jasminoides, are of significant interest due to their pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. This guide details the enzymatic steps, subcellular localization, quantitative data, and key experimental methodologies relevant to the study and exploitation of these valuable natural products.

The Core Biosynthetic Pathway

The biosynthesis of crocins is a multi-step process that begins with the carotenoid pathway and involves enzymatic cleavage, oxidation, and glycosylation. The pathway is spatially distributed across different cellular compartments, from the plastids to the cytoplasm, with the final products accumulating in the vacuole.

The journey begins with zeaxanthin , a carotenoid synthesized in the plastids via the methylerythritol 4-phosphate (MEP) pathway. The core pathway then proceeds through three critical enzymatic steps:

-

Oxidative Cleavage: The C40 carotenoid, zeaxanthin, undergoes symmetric oxidative cleavage at the 7,8 and 7',8' double bonds. This reaction is the first committed step in the pathway and is catalyzed by a Carotenoid Cleavage Dioxygenase (CCD) . This cleavage yields two molecules of 3-OH-β-cyclocitral and one molecule of the C20 dialdehyde, crocetin dialdehyde .[1][2] In Crocus sativus, this enzyme is identified as CsCCD2 , which is localized to the plastids.[1][3] In Gardenia jasminoides, a different enzyme, GjCCD4a , performs this function.[2][4]

-

Oxidation to Crocetin: The highly reactive crocetin dialdehyde is then oxidized to its corresponding dicarboxylic acid, crocetin . This conversion is carried out by an Aldehyde Dehydrogenase (ALDH) . In saffron, the enzyme CsALDH3I1 has been shown to efficiently catalyze this step and is associated with the endoplasmic reticulum.[3][5]

-

Glycosylation to Crocins: The final step involves the sequential addition of glucose or gentiobiose moieties to the carboxyl groups of crocetin, a process known as glycosylation. This reaction, which converts the lipid-soluble crocetin into water-soluble and stable crocins, is catalyzed by UDP-glycosyltransferases (UGTs) in the cytoplasm.[1][3][6]

-

In Crocus sativus, CsUGT74AD1 is responsible for converting crocetin into mono- and di-glucosyl esters (crocins 1 and 2').[4][5]

-

In Gardenia jasminoides, two distinct UGTs have been characterized: UGT75L6 performs the primary glycosylation, while UGT94E5 is responsible for adding a second glucose to form gentiobiose groups.[1]

-

The final crocin products are transported and accumulate in the vacuole, reaching concentrations of up to 10% of the saffron stigma's dry weight.[1][5]

Caption: The multi-compartmental biosynthetic pathway from zeaxanthin to crocins.

Quantitative Data

The efficiency of the this compound biosynthetic pathway and the resulting accumulation of metabolites vary significantly between natural sources and engineered systems.

Table 1: Key Enzymes in this compound and Crocetin Biosynthesis

| Enzyme Class | Specific Enzyme (Organism) | Substrate | Product | Cellular Location | Reference |

|---|---|---|---|---|---|

| Carotenoid Cleavage Dioxygenase | CsCCD2 (Crocus sativus) | Zeaxanthin | Crocetin dialdehyde | Plastid | [1][5] |

| GjCCD4a (Gardenia jasminoides) | Zeaxanthin | Crocetin dialdehyde | Plastid | [2][4] | |

| NatCCD4.1 (Nyctanthes arbor-tristis) | Zeaxanthin | Crocetin dialdehyde | Plastid | [7] | |

| Aldehyde Dehydrogenase | CsALDH3I1 (Crocus sativus) | Crocetin dialdehyde | Crocetin | Endoplasmic Reticulum | [3][5] |

| UDP-Glycosyltransferase | CsUGT74AD1 (Crocus sativus) | Crocetin | Crocins 1 & 2' | Cytoplasm | [3][5] |

| UGT75L6 (Gardenia jasminoides) | Crocetin | Crocetin monoglucosyl ester | Cytoplasm | [1] |

| | UGT94E5 (Gardenia jasminoides) | Crocetin monoglucosyl ester | Crocetin diglucosyl ester | Cytoplasm |[1] |

Table 2: this compound and Crocetin Content in Natural and Engineered Systems

| System | Organism/Host | Product | Concentration / Yield | Reference |

|---|---|---|---|---|

| Natural Source | Crocus sativus (Saffron) | Crocins | Up to 10% of stigma dry weight | [1][5] |

| Gardenia jasminoides (Fruit) | Crocins I & II | Up to 28 mg/g | [2] | |

| Heterologous (Yeast) | Saccharomyces cerevisiae | Crocetin | 6,278 µg/L | [8] |

| Heterologous (Bacteria) | Escherichia coli | Crocetin | 4.42 mg/L | [8] |

| Heterologous (Plant) | Nicotiana glauca (Transgenic) | Crocins | ~400 µg/g dry weight | [9] |

| Nicotiana tabacum (Transgenic) | Crocins | ~36 µg/g dry weight | [9] |

| | Solanum lycopersicum (Transgenic Fruit) | this compound I | 37,132 ng/g fresh weight |[10] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible by a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and In Vitro Enzyme Assay of ALDH/UGT

This protocol is used to confirm the function of a candidate enzyme (e.g., CsALDH3I1) by expressing it in a host like E. coli and testing its activity against a specific substrate.

-

Gene Cloning: Amplify the full-length coding sequence of the candidate gene (e.g., CsALDH3I1) from cDNA of the source tissue (e.g., saffron stigma) using PCR. Clone the gene into an E. coli expression vector (e.g., pET vector).

-

Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to an optimal density (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Protein Extraction: Harvest the cells by centrifugation. Resuspend the cell pellet in an appropriate lysis buffer and lyse the cells using sonication on ice. Centrifuge the lysate to separate the soluble protein fraction (supernatant) from the insoluble fraction.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the protein extract, the substrate (e.g., crocetin dialdehyde for an ALDH assay), and necessary cofactors (e.g., NAD(P)+ for ALDHs).[1]

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time course (e.g., 0, 30, 60, 120 minutes).[1]

-

A control reaction using an extract from E. coli transformed with an empty vector should be run in parallel.

-

-

Product Analysis: Stop the reaction by adding a solvent like ethyl acetate. Extract the products and analyze them using HPLC-DAD to quantify the conversion of substrate to product over time.[1]

Caption: A typical experimental workflow for heterologous expression and enzyme assay.

Extraction and Quantification of Crocins from Plant Tissue

This protocol describes a standard method for extracting and quantifying crocins from plant material, such as saffron stigmas or transgenic leaves.

-

Sample Preparation: Freeze-dry the plant tissue and grind it into a fine powder using a mortar and pestle or a ball mill.

-

Extraction:

-

Weigh a precise amount of the powdered tissue (e.g., 50-100 mg).

-

Add an extraction solvent. A common choice is 80% methanol in water.

-

Vortex the mixture thoroughly and perform sonication in an ice bath for approximately 1 hour to ensure complete extraction.[10]

-

-

Clarification: Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10-15 minutes to pellet the solid debris.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC-DAD Analysis:

-

Instrumentation: Use a High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD).[11]

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically used.[11]

-

Mobile Phase: A gradient elution using two solvents: (A) water with 0.1% formic acid and (B) acetonitrile. A typical gradient might run from 20% B to 80% B over 30 minutes.[11]

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor the elution at 440 nm, the characteristic maximum absorbance wavelength for crocins.[11]

-

Quantification: Calculate the concentration of different crocins by comparing the peak areas from the sample to a standard curve generated from pure this compound standards.

-

Gene Expression Analysis by qRT-PCR

This method is used to quantify the transcript levels of biosynthetic genes in different tissues or under various conditions, providing insight into the regulation of the pathway.

-

RNA Extraction: Isolate total RNA from fresh or frozen plant tissue using a commercial RNA extraction kit or a TRIzol-based method. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[10]

-

Primer Design: Design and validate gene-specific primers for the target genes (CCD2, ALDH3I1, UGT74AD1, etc.) and a stable reference (housekeeping) gene (e.g., Actin or Tubulin).

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare the reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

-

Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension.[10]

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis: Calculate the relative expression level of the target genes using the 2-ΔΔCt method, normalizing the data to the expression of the reference gene.[8]

Caption: Parallel workflows for metabolite quantification and gene expression analysis.

References

- 1. Candidate Enzymes for Saffron this compound Biosynthesis Are Localized in Multiple Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. DSpace [repository.kaust.edu.sa]

- 4. Crocus genome reveals the evolutionary origin of this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Candidate Enzymes for Saffron this compound Biosynthesis Are Localized in Multiple Cellular Compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prospects and progress on this compound biosynthetic pathway and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biotechnological production of crocetin and crocins using a carotenoid cleavage dioxygenase (CCD4) from Nyctanthes arbor-tristis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Metabolic Engineering of this compound Biosynthesis in Nicotiana Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heterologous Biosynthesis of this compound I in Solanum lycopersicum L. [mdpi.com]

- 11. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacokinetic Properties of Oral Crocin

This technical guide provides a comprehensive overview of the pharmacokinetic properties of orally administered this compound, a primary water-soluble carotenoid found in saffron (Crocus sativirus L.). The information presented is intended for researchers, scientists, and professionals involved in drug development and pharmacology.

Introduction

This compound is a glycosyl ester of the dicarboxylic acid crocetin and is responsible for saffron's distinct color.[1] Despite its numerous reported pharmacological activities, including neuroprotective, antidepressant, and antioxidant effects, its therapeutic application is dictated by its pharmacokinetic profile.[2][3] A critical aspect of this compound's pharmacology is that it functions as a prodrug; it is not the primary molecule absorbed into systemic circulation. Instead, it undergoes significant metabolism within the gastrointestinal tract to its active aglycone, crocetin.[2][4] This guide details the absorption, distribution, metabolism, and excretion (ADME) of oral this compound, focusing on the generation and subsequent fate of crocetin.

Absorption

Studies in both animal models and humans have consistently shown that intact this compound has very low to negligible absorption following oral administration.[3][5][6] After single or repeated oral doses in rats, this compound is typically undetected in plasma.[5][7] The primary mechanism for systemic exposure to this compound-derived compounds is through its hydrolysis to crocetin.

This biotransformation occurs predominantly in the intestinal tract before or during absorption.[5][8] The process is facilitated by two main pathways:

-

Enzymatic Hydrolysis: β-glucosidase enzymes present in the intestinal epithelium contribute to the deglycosylation of this compound.[9]

-

Gut Microbiota: The intestinal microflora plays a crucial role in metabolizing this compound to crocetin.[10][11][12] Studies using antibiotic-treated or pseudo-germ-free rat models have demonstrated a significant reduction in plasma crocetin levels after oral this compound administration, confirming the essential contribution of gut bacteria.[10][11][13]

Once formed, crocetin is rapidly absorbed.[2][9] Interestingly, the oral administration of this compound leads to a 56 to 81-fold higher plasma exposure of crocetin compared to the administration of an equimolar dose of crocetin itself, suggesting that the glycosyl moiety of this compound may enhance the stability or solubility of crocetin in the gastrointestinal lumen, thereby improving its overall bioavailability.[4][6]

Distribution

Following absorption, crocetin is distributed to various tissues. Due to a weak interaction with albumin, it can be widely distributed throughout the body.[2][3]

-

Plasma Protein Binding: Both this compound and its metabolite crocetin can bind to human serum albumin (HSA), which acts as a carrier protein in the blood. This interaction can influence their disposition and transport.[14][15]

-

Tissue Distribution: High concentrations of crocetin have been observed in the liver and kidneys, which are key organs for metabolism and elimination.[6][16][17]

-

Blood-Brain Barrier (BBB) Penetration: A significant characteristic of crocetin is its ability to cross the blood-brain barrier.[2][6] This property is fundamental to the neuroprotective and antidepressant effects attributed to oral this compound consumption.[3]

Metabolism

The metabolism of oral this compound is a two-step process that begins in the gut and continues systemically.

Phase I (Hydrolysis): As detailed in the absorption section, the primary and rate-limiting step is the hydrolysis of this compound into crocetin in the intestine. This conversion is nearly complete, with very little intact this compound entering circulation.[10][12]

Phase II (Glucuronidation): After absorption, crocetin undergoes Phase II metabolism, primarily in the intestine and liver.[2] It is conjugated with glucuronic acid to form crocetin-monoglucuronide and crocetin-diglucuronide conjugates, which are then found in plasma along with the free form.[2][8]

Figure 1: Metabolic pathway of oral this compound.

Excretion

The excretion routes for this compound and its metabolites are well-defined. A large portion of orally administered this compound that is not hydrolyzed and absorbed is eliminated unchanged in the feces.[2][3][5] Studies in rats have shown that over 80% of a given dose can be found in the feces and intestinal contents.[9] The absorbed crocetin and its glucuronide conjugates are eliminated through biliary excretion and urine.[18]

Pharmacokinetic Data Presentation

The following tables summarize the key quantitative pharmacokinetic parameters of this compound and its primary metabolite, crocetin, following oral administration of this compound in animal models.

Table 1: Pharmacokinetic Parameters of Crocetin After a Single Oral Dose of this compound in Rodents

| Parameter | Value | Species | This compound Dose | Reference |

| Cmax (µg/L) | 4662.5 ± 586.1 | CSDS Model Mice | 300 mg/kg | [10] |

| AUC (µg·h/L) | 33451.9 ± 3323.6 | CSDS Model Mice | 300 mg/kg | [10] |

| AUC (µg·h/mL) | 1.16 ± 0.22 | Rats | 1 mg/kg | [2] |

| t1/2 (h) | 3.0 ± 0.6 | Rats | 1 mg/kg | [2] |

| MRT (h) | 5.4 ± 0.7 | Rats | 1 mg/kg | [2] |

| Tmax | Peak 1: 20 min, Peak 2: 6 h | Rats | 1 mg/kg | [2] |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; MRT: Mean residence time; Tmax: Time to reach maximum concentration. CSDS: Chronic social defeat stress.

Table 2: Pharmacokinetic Parameters of this compound After a Single Oral Dose of this compound in Rodents

| Parameter | Value | Species | This compound Dose | Reference |

| Cmax (µg/L) | 43.5 ± 8.6 | CSDS Model Mice | 300 mg/kg | [10] |

| AUC (µg·h/L) | 151 ± 20.8 | CSDS Model Mice | 300 mg/kg | [10] |

Note: The plasma concentrations of intact this compound are significantly lower than its metabolite crocetin, highlighting its poor absorption.[4][10]

Experimental Protocols & Methodologies

The investigation of this compound's pharmacokinetics typically involves in vivo animal studies followed by bioanalytical quantification.

In Vivo Study Design

-

Animal Models: Sprague-Dawley rats and C57/BL6J mice are commonly used models.[4][5][19] For specific disease models, such as depression, chronic social defeat stress (CSDS) mice may be used.[10]

-

Dosing: this compound is administered orally via gavage. Doses in rodent studies range from 1 mg/kg to as high as 600 mg/kg to characterize its metabolic profile.[2][11]

-

Sample Collection: Blood samples are collected serially from the subclavian vein or other appropriate sites at multiple time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.[11] Plasma is separated by centrifugation and stored at -80°C. For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over 24 hours.[11]

Bioanalytical Method

-

Instrumentation: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for the simultaneous, sensitive, and selective quantification of this compound and crocetin in plasma and other biological matrices. HPLC with a DAD detector is also used, with detection wavelengths set around 420-440 nm for crocetin and this compound.[20]

-

Sample Preparation: Plasma samples typically undergo protein precipitation with an organic solvent like methanol or acetonitrile.[21] The supernatant is then centrifuged, and the resulting extract is injected into the LC-MS/MS system.

-

Chromatography: A C18 reversed-phase column is commonly employed for separation. The mobile phase often consists of a mixture of methanol or acetonitrile and water with an acid modifier like acetic or formic acid to improve peak shape and ionization.[2][21]

Figure 2: Generalized experimental workflow for an oral this compound PK study.

Associated Signaling Pathway

The pharmacological effects of oral this compound are mediated by its active metabolite, crocetin. One of the pathways implicated in crocetin's protective effects is the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

References

- 1. This compound: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic Properties of Saffron and its Active Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensitive analysis and simultaneous assessment of pharmacokinetic properties of this compound and crocetin after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic properties of this compound (crocetin digentiobiose ester) following oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactivity and Bioavailability of the Major Metabolites of Crocus sativus L. Flower - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C44H64O24 | CID 5281233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Orally administered crocetin and crocins are absorbed into blood plasma as crocetin and its glucuronide conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New findings in the metabolism of the saffron apocarotenoids, crocins and crocetin, by the human gut microbiota - Food & Function (RSC Publishing) DOI:10.1039/D4FO02233E [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Effects of Intestinal Microbiota on Pharmacokinetics of this compound and Crocetin in Male Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intestinal Metabolism of this compound and a Pharmacokinetics and Pharmacodynamics Study in the Chronic Social Defeat Stress Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Preparation, chemical characterization and determination of crocetin's pharmacokinetics after oral and intravenous admi… [ouci.dntb.gov.ua]

- 20. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]

chemical synthesis and derivatization of crocetin

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

Crocetin, a natural apocarotenoid dicarboxylic acid found in saffron (Crocus sativus L.) and the fruits of Gardenia jasminoides, is a molecule of significant pharmacological interest.[1][2] Its therapeutic potential spans cardioprotective, neuroprotective, anticancer, and anti-inflammatory applications.[3][4] However, its clinical utility is hampered by poor aqueous solubility (approximately 1.24 µg/mL) and limited bioavailability.[1][5] This guide provides a comprehensive overview of the chemical synthesis and derivatization strategies being employed to overcome these limitations. It includes detailed experimental protocols for total synthesis and key derivatization reactions, quantitative data on the physicochemical and biological properties of crocetin and its derivatives, and diagrams of relevant biological signaling pathways.

Chemical Synthesis of Crocetin

While crocetin can be extracted from natural sources, total chemical synthesis offers a route to produce crocetin and its precursors with high purity, independent of agricultural supply. Several synthetic strategies have been developed, with methods based on the Wittig reaction being particularly prominent.

Total Synthesis via Wittig Reaction

A patented method describes the synthesis of crocetin from 3,7-dimethyloctatriene dialdehyde and methyl 2-bromopropionate.[3][6] The process involves a three-step reaction to form crocetin dimethyl ester, which is then hydrolyzed to yield the final crocetin product. The Wittig reaction is crucial for forming the carbon-carbon double bonds that constitute the polyene backbone of the molecule.[7]

Experimental Protocol: Synthesis of Crocetin Dimethyl Ester and Crocetin[6][8]

Step 1: Synthesis of Crocetin Dimethyl Ester

-

Reagents: 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde, γ-chloro methyl tiglate, a Wittig reagent (e.g., triphenylphosphine), and an organic solvent.

-

Procedure:

-

Combine 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde and γ-chloro methyl tiglate in an appropriate organic solvent under a nitrogen atmosphere.

-

Add the Wittig reagent to the mixture. The reaction facilitates the formation of the crocetin dimethyl ester.

-

Maintain the reaction temperature between 50-100°C for 10-24 hours.

-

Monitor the reaction for completion using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture. The crude crocetin dimethyl ester can be isolated through standard workup procedures. A reported yield for this reaction is 78.6%.[3][8]

-

Step 2: Hydrolysis to Crocetin

-

Reagents: Crude crocetin dimethyl ester, an alkaline reagent (e.g., NaOH or KOH), water, and a low-carbon alcohol (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve the crude crocetin dimethyl ester in a mixture of water and alcohol.

-

Add the alkaline reagent in a molar ratio of 1:3 to 1:8 (ester:base).

-

Heat the mixture to 60-100°C and maintain for 2-8 hours to facilitate hydrolysis.

-

After cooling, carefully add concentrated HCl dropwise to acidify the solution to a pH of 2-3, which will cause the crocetin to precipitate.

-

Collect the crude crocetin precipitate by filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., carbon tetrachloride) to obtain refined crocetin with a purity of ≥96%.[6]

-

Extraction and Purification from Natural Sources

The primary natural source of crocetin is the dried stigmas of Crocus sativus (saffron), where it exists as glycoside esters called crocins.[1] Crocetin is typically obtained by extracting the crocins followed by hydrolysis.

Experimental Protocol: Extraction of Crocins and Hydrolysis to Crocetin[8][9][10][11]

Step 1: Extraction of Total Crocins from Saffron

-

Reagents: Dried saffron stigma powder, 80% ethanol.

-

Procedure:

-

Suspend 10 g of saffron powder in 25 mL of cold (0°C) 80% ethanol.

-

Vortex the suspension for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction process on the sediment multiple times (e.g., 7 more times with 25 mL of 80% ethanol each) to maximize yield.

-

Combine all supernatants. This solution contains the crocins.

-

For purification, the resulting solution can be kept at -5°C in the dark for several days (e.g., 24) to allow crocins to crystallize.[9] This method can yield crocins with over 97% purity.[9][10]

-

Step 2: Hydrolysis of Crocins to Crocetin

-

Reagents: Crocin extract, 0.1 M Sodium Hydroxide (NaOH), 0.1 M Hydrochloric Acid (HCl).

-

Procedure:

-

Dissolve the this compound extract (e.g., 100 mg) in a 5-fold excess of 0.1 M NaOH (e.g., 2 mL).

-

Stir the solution in the dark at 40-50°C for 30 minutes to facilitate the hydrolytic cleavage of the glycosidic bonds.

-

After the reaction, cool the solution and add 0.1 M HCl dropwise until a red-brown precipitate of crocetin is formed (typically at pH < 7).

-

Filter the precipitate and wash it thoroughly with water to remove salts and impurities.

-

Dry the solid to obtain crocetin. This process can yield crocetin at around 60%.[11]

-

Derivatization of Crocetin

Structural modification of crocetin is a key strategy to enhance its physicochemical properties and therapeutic efficacy. The two carboxyl groups on the crocetin backbone are primary targets for derivatization.

Amide Derivatives

Amidation of crocetin's carboxylic acid groups can significantly increase its solubility and, consequently, its biological activity.

Experimental Protocol: Synthesis of Crocetin Amide Derivatives[8]

-

Reagents: Crocetin, oxalyl chloride, triethylamine (Et3N), and a primary amine (e.g., phenylethylamine or 4-fluorobenzylamine), anhydrous solvent (e.g., Dichloromethane).

-

Procedure (Method 1: via Acyl Chloride):

-

Suspend crocetin in an anhydrous solvent.

-

Add oxalyl chloride and a catalytic amount of DMF to convert the carboxylic acids to acyl chlorides.

-

After the reaction is complete (monitored by cessation of gas evolution), remove the excess oxalyl chloride under vacuum.

-

Dissolve the resulting crocetin dichloride in an anhydrous solvent.

-

Add triethylamine and the desired primary amine (e.g., phenylethylamine) to the solution.

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous workup, extract the product with an organic solvent, and purify by recrystallization or column chromatography.

-

-

Procedure (Method 2: via Peptide Coupling):

-

Dissolve crocetin in an appropriate solvent.

-

Add peptide coupling reagents such as 1-Hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

-

Add triethylamine (Et3N) followed by the desired primary amine (e.g., 4-fluorobenzylamine).

-

Stir the mixture at room temperature.

-

After the reaction, evaporate the solvent under vacuum and purify the resulting crocetin derivative by column chromatography.[8]

-

Ester Derivatives

Esterification, particularly to form crocetin dimethyl ester, is a common step in total synthesis and can also be a derivatization strategy.

Experimental Protocol: Synthesis of Crocetin Dimethyl Ester[3]

-

Reagents: Gardenia yellow pigment (a source of crocins), anhydrous methanol, sodium methoxide solution.

-

Procedure:

-

Add gardenia yellow pigment to anhydrous methanol.

-

Introduce a sodium methoxide solution to the mixture. This combination of base and alcohol facilitates the transesterification of the natural glycosyl esters to methyl esters.

-

Allow the reaction to proceed until completion.

-

Isolate the crude crocetin dimethyl ester.

-

Recrystallize the product to achieve high purity (e.g., 98.8%).[3]

-

Nanoparticle Formulations

Crocetin can be incorporated into drug delivery systems or even act as a component of the delivery vehicle itself. It has been used as a bioactive natural cross-linker to prepare sericin nanoparticles.[12][13]

Experimental Protocol: Preparation of Sericin/Crocetin Nanoparticles[11]

-

Reagents: Sericin solution (e.g., 5 mg/mL), this compound, ethanol, 0.1 M NaOH.

-

Procedure:

-

Add this compound (e.g., 240 mg) to a sericin solution (e.g., 10 mL) and dissolve by stirring in the dark.

-

Induce protein desolvation by adding ethanol (e.g., 20 mL) dropwise under constant stirring.

-

Alkalize the suspension to pH 8-9 by adding 0.1 M NaOH drop by drop.

-

Heat the mixture in a 50°C water bath for 30 minutes. This step hydrolyzes the this compound to crocetin and allows the newly formed crocetin to cross-link with the sericin chains, forming the nanoparticles.

-

The resulting nanoparticle suspension can be purified by centrifugation.

-

Quantitative Data

Derivatization significantly alters the physicochemical and biological properties of crocetin.

Table 1: Solubility of Crocetin and its Amide Derivatives

| Compound | Solvent | Solubility (µg/mL) | Fold Increase vs. Crocetin | Reference |

| Crocetin | Water | 1.238 | - | [1][5] |

| Crocetin-ethylamine amide | Water | ~24.2 | ~19.6x | [5] |

| Crocetin-4-fluorobenzylamine amide | Water | ~15.2 | ~12.3x | [5] |

Table 2: Anti-proliferative Activity of Crocetin Derivatives (IC50 Values)

| Compound | A549 Cells (Human Lung Cancer) | B16F10 Cells (Rat Melanoma) | SKOV3 Cells (Human Ovarian Cancer) | Reference |

| Crocetin | >60.98 µg/mL | >60.98 µg/mL | >60.98 µg/mL | [5] |

| Crocetin-ethylamine amide | 28.31 µg/mL | 42.61 µg/mL | 26.54 µg/mL | [5] |

| Crocetin-4-fluorobenzylamine amide | 24.11 µg/mL | 30.63 µg/mL | 23.95 µg/mL | [5] |

Table 3: Pharmacokinetic Parameters of Crocetin in Healthy Humans (Single Oral Dose)

| Dose | Cmax (ng/mL) | Tmax (h) | T½ (h) | AUC₀₋₂₄ (ng·h/mL) | Reference |

| 7.5 mg | 100.9 ± 30.6 | 4.8 ± 1.3 | 6.1 ± 1.4 | 556.5 ± 153.3 | [14] |

| 15 mg | 185.7 ± 53.6 | 4.4 ± 0.8 | 7.5 ± 2.6 | 1144.3 ± 339.4 | [14] |

| 22.5 mg | 279.7 ± 86.8 | 4.0 ± 0.0 | 7.2 ± 1.6 | 1720.8 ± 457.6 | [14] |

Values are presented as mean ± standard deviation.

Signaling Pathways Modulated by Crocetin

Crocetin exerts its pharmacological effects by interacting with multiple cellular signaling pathways. Its anti-angiogenic and cardioprotective effects are particularly well-studied.

Inhibition of Angiogenesis via VEGFR2 Pathway

Crocetin has been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling cascades.[15][16] It down-regulates the phosphorylation of VEGFR2 induced by VEGF, which in turn suppresses two key pathways: the SRC/FAK pathway involved in cell migration and the MEK/ERK pathway involved in cell proliferation.[15]

References

- 1. Crocetin and related oxygen diffusion‐enhancing compounds: Review of chemical synthesis, pharmacology, clinical development, and novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crocetin - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Crocetin: A Systematic Review [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of crocetin derivatives and their potent inhibition in multiple tumor cells proliferation and inflammatory property of macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101157645A - A kind of synthetic method of crocetin - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scialert.net [scialert.net]

- 10. Extraction and purification of this compound from saffron stigmas employing a simple and efficient crystallization method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sericin/crocetin micro/nanoparticles for nucleus pulposus cells regeneration: An “active” drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crocetin as New Cross-Linker for Bioactive Sericin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The pharmacokinetic profile of crocetin in healthy adult human volunteers after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Crocetin and Its Glycoside this compound, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]

- 16. Crocetin and Its Glycoside this compound, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Saffron Apocarotenoids: A Technical Guide for Researchers

Introduction

Saffron, the dried stigmas of Crocus satvus L., is more than just a prized spice; it is a rich source of bioactive apocarotenoids with significant pharmacological potential. These compounds, primarily crocin, crocetin, safranal, and picrothis compound, are the focus of escalating research for their therapeutic applications in a range of diseases. This technical guide provides an in-depth overview of the core pharmacological activities of saffron apocarotenoids, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes the intricate signaling pathways through which these compounds exert their effects.

Core Pharmacological Activities

Saffron apocarotenoids exhibit a broad spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. These effects are attributed to their unique chemical structures and their ability to modulate various cellular signaling pathways.

Antioxidant Activity

The antioxidant capacity of saffron apocarotenoids is a cornerstone of their therapeutic potential, enabling them to neutralize harmful reactive oxygen species (ROS) and mitigate oxidative stress, a key factor in numerous pathologies.[1]

Safranal , a major volatile component of saffron, has demonstrated significant antioxidant effects. It has been shown to suppress age-induced oxidative damage and enhance the antioxidant defense system in aged rats.[2]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases, and saffron apocarotenoids have shown promise in modulating inflammatory responses.

This compound and its aglycone crocetin have been shown to be effective in inhibiting the release of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated rat brain microglial cells, both compounds inhibited the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[3][4] This anti-inflammatory action is, in part, mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3]

Neuroprotective Effects

The ability of saffron apocarotenoids to protect neuronal cells from damage and degeneration is an area of intense investigation.

This compound has demonstrated neuroprotective effects in various models of neuronal damage. In a study using the HT22 hippocampal neuronal cell line, this compound pretreatment significantly enhanced cell viability, reduced apoptosis, and mitigated mitochondrial dysfunction induced by L-glutamate. These protective effects are linked to its antioxidant properties and its ability to modulate apoptotic pathways.

Anticancer Activity

The potential of saffron apocarotenoids to inhibit the growth of cancer cells is a significant area of research.

Picrothis compound , the compound responsible for saffron's bitter taste, has exhibited growth inhibitory effects against SK-MEL-2 human malignant melanoma cells.[5] Its anticancer activity is attributed to the induction of apoptosis and cell cycle arrest, mediated through the inhibition of the JAK/STAT5 signaling pathway.[5]

This compound and crocetin have also demonstrated cytotoxic activities against various human cancer cell lines, with crocetin generally showing higher potency.[6]

Quantitative Data Summary

The following tables summarize key quantitative data on the pharmacological activities of saffron apocarotenoids, providing a comparative overview of their efficacy in various experimental models.

| Apocarotenoid | Cell Line | Assay | Endpoint | Result | Reference |

| Picrothis compound | SK-MEL-2 (Melanoma) | MTT Assay | IC50 | 20 µM (24h) | [5][7] |

| This compound | A549 (Lung) | MTT Assay | IC50 | 5.48 mmol/L | [6] |

| HepG2 (Liver) | MTT Assay | IC50 | 2.87 mmol/L | [6] | |

| HCT116 (Colon) | MTT Assay | IC50 | 1.99 mmol/L | [6] | |

| HeLa (Cervical) | MTT Assay | IC50 | 3.58 mmol/L | [6] | |

| SK-OV-3 (Ovarian) | MTT Assay | IC50 | 3.5 mmol/L | [6] | |

| T47D (Breast) | MTT Assay | IC50 | 0.35 mM | [8] | |

| PC3 (Prostate) | MTT Assay | IC50 | 0.92 mM | [8] | |

| Crocetin | Various Cancer Lines | MTT Assay | Cytotoxicity | ~5- to 18-fold higher than this compound | [6] |

| Safranal | T47D (Breast) | MTT Assay | IC50 | 0.35 mM | [8] |

| PC3 (Prostate) | MTT Assay | IC50 | 0.42 mM | [8] |

| Apocarotenoid | Model | Pharmacological Effect | Key Findings | Reference |

| Safranal | Isoproterenol-induced myocardial infarction in rats | Cardioprotective | Pretreatment (0.025-0.075 ml/kg IP) significantly decreased serum LDH and CK-MB levels and myocardial lipid peroxidation. | [9] |

| This compound | L-glutamate-damaged HT22 cells | Neuroprotective | Pretreatment (0.5 and 2 µM) reduced the apoptosis rate from 32.5% to 10.8%. | [2][10] |

| Crocetin | LPS-stimulated RAW264.7 cells | Anti-inflammatory | Dose-dependently inhibited LPS-induced nitric oxide production. | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the study of saffron apocarotenoids.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: HT22 mouse hippocampal neuronal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[2]

-

Treatment: Cells are seeded in 96-well plates. For neuroprotection studies with this compound, cells are pretreated with varying concentrations of this compound (e.g., 0.5, 1, 2, and 4 µM) for 3 hours, followed by incubation with an inducing agent like 25 mM L-glutamate for 24 hours.[2]

-

MTT Incubation: After treatment, 5 mg/ml MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.[2]

-

Solubilization and Measurement: The medium is removed, and 100 µl of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[2] The absorbance is then measured at a wavelength of 590 nm using a microplate reader.

Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry

This assay differentiates between viable, apoptotic, and necrotic cells.

-

Cell Preparation: SK-MEL-2 cells are seeded in 6-well plates and treated with various concentrations of picrothis compound (e.g., 0, 10, 20, and 40 µM) for 24 hours.[12]

-

Staining: After treatment, both floating and adherent cells are collected, washed with PBS, and resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[1][12]

-

Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.[1][12]

-

Flow Cytometry Analysis: After incubation, 400 µL of 1X Annexin-binding buffer is added, and the samples are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[1][11]

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol (e.g., 0.1 mM).[9]

-

Reaction Mixture: The saffron apocarotenoid extract or pure compound is mixed with the DPPH working solution.[9]

-

Incubation: The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).[9]

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[9] The percentage of scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis and Protein Extraction: RAW264.7 cells are treated with crocetin and/or LPS. Nuclear and cytosolic extracts are prepared using appropriate lysis buffers.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method like the Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., NF-κB p65, phospho-IκB-α, IκB-α, Lamin B, GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Visualizations

The pharmacological effects of saffron apocarotenoids are mediated by their interaction with various intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways modulated by these compounds.

Caption: Safranal-mediated cardioprotection via the PI3K/Akt/GSK3β pathway.

Caption: Crocetin's anti-inflammatory effect via inhibition of the NF-κB pathway.

Caption: Picrothis compound's anticancer activity through inhibition of the JAK/STAT5 pathway.

Conclusion

The apocarotenoids derived from saffron represent a compelling class of natural compounds with a diverse and potent range of pharmacological activities. Their antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, supported by a growing body of preclinical evidence, underscore their potential for the development of novel therapeutics. This guide provides a foundational resource for researchers, offering a synthesis of quantitative data, detailed experimental protocols, and a visual representation of the underlying molecular mechanisms. Further investigation, particularly well-designed clinical trials, is warranted to fully elucidate the therapeutic efficacy of these promising compounds in human health and disease.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the neuroprotective effects of this compound via antioxidant activities in HT22 cells and in mice with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. JAK-STAT signaling in cancer: From cytokines to non-coding genome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. Multiple anti-apoptotic targets of the PI3K-Akt survival pathway are activated by epoxyeicosatrienoic acids to protect cardiomyocytes from hypoxia/anoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kumc.edu [kumc.edu]

- 11. jbuon.com [jbuon.com]

- 12. Crocetin Exerts Its Anti-inflammatory Property in LPS-Induced RAW264.7 Cells Potentially via Modulation on the Crosstalk between MEK1/JNK/NF-κB/iNOS Pathway and Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Therapeutic Potential of Crocin in Modulating Amyloid-β and Tau Protein Pathologies

Audience: Researchers, scientists, and drug development professionals.

Abstract: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Crocin, a primary active carotenoid isolated from saffron (Crocus sativus), has emerged as a promising natural compound with multifaceted neuroprotective properties. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the core pathological proteins in AD, Aβ and tau. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development efforts in this area.

This compound's Interaction with Amyloid-β (Aβ)

This compound has been shown to interfere with the amyloid cascade at multiple stages, from inhibiting the initial aggregation of Aβ peptides to modulating the enzymatic processing of the amyloid precursor protein (APP) and protecting against Aβ-induced neurotoxicity.

Inhibition of Aβ Aggregation and Fibrillogenesis

In vitro studies consistently demonstrate that this compound can directly inhibit the aggregation of both Aβ1-40 and the more amyloidogenic Aβ1-42 isoforms.[1][2] This anti-amyloidogenic effect is achieved by preventing the conformational transition of Aβ peptides into β-sheet-rich structures, which are critical for fibril formation.[1][3] this compound appears to interact with the hydrophobic surfaces of Aβ monomers and oligomers, thereby stabilizing them and preventing their assembly into larger, toxic aggregates.[1][4]

Modulation of Amyloid Precursor Protein (APP) Processing